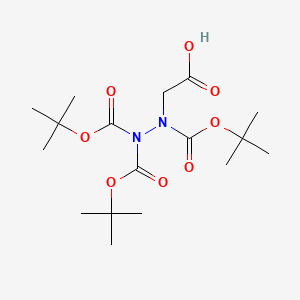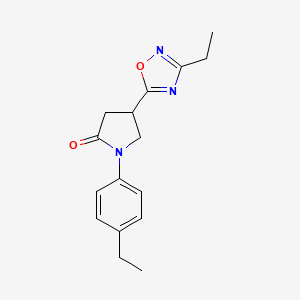
2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid is a complex organic compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of multiple functional groups, including sulfonamido and carboxylic acid groups, which contribute to its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the core phenylsulfonamido structure, followed by the introduction of the dimethyl and N-methylmethylsulfonamido groups. The final step involves the addition of the pentanedioic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow chemistry and high-throughput screening to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonamido groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido and carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid is widely used in scientific research due to its diverse reactivity and functional properties. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethyl-5-sulfonamidophenylsulfonamido)pentanedioic acid
- 2-(2,4-dimethyl-5-(N-ethylsulfonamido)phenylsulfonamido)pentanedioic acid
- 2-(2,4-dimethyl-5-(N-methylsulfonamido)phenylsulfonamido)pentanedioic acid
Uniqueness
2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid stands out due to the presence of the N-methylmethylsulfonamido group, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O8S2/c1-9-7-10(2)13(8-12(9)17(3)26(4,22)23)27(24,25)16-11(15(20)21)5-6-14(18)19/h7-8,11,16H,5-6H2,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHAQCSXJQVDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)
![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)
![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)





![N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2722750.png)
